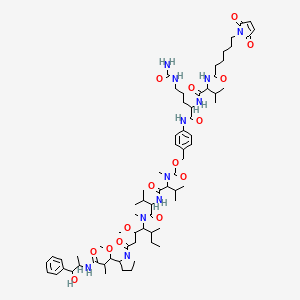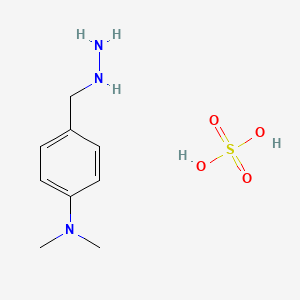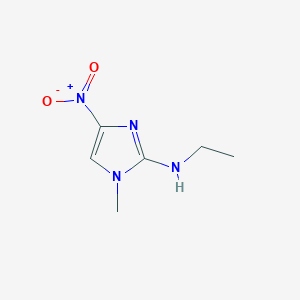
Fmoc-N-Me-D-Arg(Mtr)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-Me-D-Arg(Mtr)-OH: is a derivative of arginine, an amino acid, and is commonly used in peptide synthesis. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a methoxytrityl (Mtr) group on the side chain of the arginine residue. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-D-Arg(Mtr)-OH typically involves the following steps:
Protection of the Arginine Side Chain: The arginine side chain is protected with a methoxytrityl (Mtr) group to prevent reactions at the guanidino group.
N-Methylation: The amino group of arginine is methylated to form N-methyl-D-arginine.
Fmoc Protection: The N-terminus of the methylated arginine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Fmoc and Mtr groups can be removed under specific conditions to expose the reactive sites of the arginine residue.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Mtr Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Mtr group.
Major Products Formed:
Deprotected Arginine Derivatives: Removal of the protecting groups yields N-methyl-D-arginine, which can be further used in peptide synthesis.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-N-Me-D-Arg(Mtr)-OH is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).
Biology:
Protein Engineering: The compound is used in the design and synthesis of peptides and proteins with specific functions.
Medicine:
Drug Development: Peptides synthesized using this compound can be used in the development of therapeutic agents.
Industry:
Biotechnology: The compound is used in various biotechnological applications, including the production of synthetic peptides for research and development.
Mecanismo De Acción
The mechanism of action of Fmoc-N-Me-D-Arg(Mtr)-OH primarily involves its role as a building block in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, ensuring the correct sequence and structure of the peptide.
Comparación Con Compuestos Similares
Fmoc-Arg(Pbf)-OH: Another arginine derivative with a pentamethylchroman (Pbf) protecting group.
Fmoc-Lys(Boc)-OH: A lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group.
Uniqueness:
Protecting Groups: The combination of Fmoc and Mtr protecting groups in Fmoc-N-Me-D-Arg(Mtr)-OH provides unique stability and reactivity compared to other protected amino acids.
Methylation: The N-methylation of the arginine residue adds another layer of specificity and functionality to the compound.
Propiedades
IUPAC Name |
5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O7S/c1-19-17-28(42-5)20(2)21(3)29(19)44(40,41)35-31(33)34-16-10-15-27(30(37)38)36(4)32(39)43-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,17,26-27H,10,15-16,18H2,1-5H3,(H,37,38)(H3,33,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVHMIGZISCVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
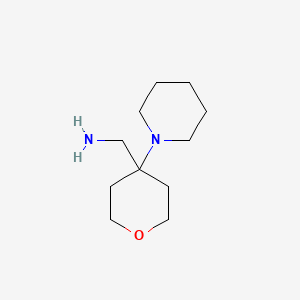

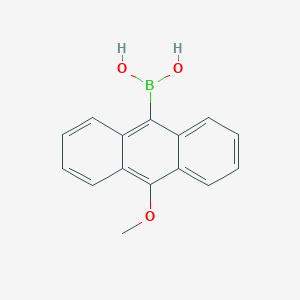
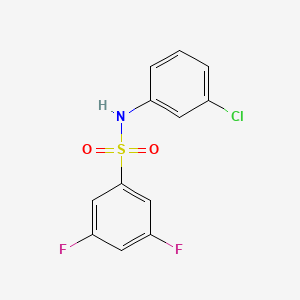

![7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12816504.png)
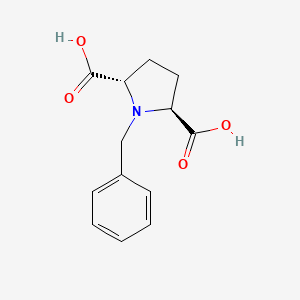
![Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate](/img/structure/B12816529.png)
